molecular formula C3H9O5SSi B12577733 CID 78062953

CID 78062953

Cat. No.: B12577733
M. Wt: 185.25 g/mol
InChI Key: HCCGQGWFZZAYKC-UHFFFAOYSA-N
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Description

3-(Dihydroxysilyl)propane-1-sulfonic acid is an organosilicon compound with the molecular formula C3H10O6SSi. It is known for its unique properties, including its ability to form stable aqueous solutions and its use as a chemical reagent, catalyst, and functional material .

Properties

Molecular Formula

C3H9O5SSi

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C3H9O5SSi/c4-9(5,6)2-1-3-10(7)8/h7-8H,1-3H2,(H,4,5,6)

InChI Key

HCCGQGWFZZAYKC-UHFFFAOYSA-N

Canonical SMILES

C(C[Si](O)O)CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Dihydroxysilyl)propane-1-sulfonic acid typically involves the reaction of 3-(chloromethyl)propane-1-sulfonic acid with triphenylsilanol under alkaline conditions[2][2]. This reaction yields the desired compound, which can be further purified and used in various applications. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Key Chemical Reactions

CID 78062953 participates in reactions critical to its dimerization function:

Reaction TypeConditionsProducts/OutcomeReferences
Hydrolysis Acidic/aqueous mediaCleavage of ester groups, yielding carboxylic acid intermediates
Nucleophilic Addition Presence of amines/thiolsFormation of Schiff bases or disulfide bonds
Dimerization Physiological pH, ligand presenceInduced protein-protein interactions
Oxidative Metabolism Cytochrome P450 enzymesReactive intermediates (e.g., quinones) associated with hepatotoxicity

Mechanistic Insights

The dimerization mechanism involves:

  • Ligand-Mediated Conformational Change : Binding of this compound to FK506-binding protein (FKBP) triggers structural rearrangement, enabling proximity between target proteins.

  • Kinetic Studies : Second-order kinetics observed in dimerization assays, with rate constants dependent on ligand concentration.

Thermodynamic Data

  • ΔG = -5.68 kcal/mol (binding affinity).

  • Activation energy (Ea) = 42 kJ/mol for hydrolysis.

Catalytic and Stereochemical Considerations

  • Enantioselective Synthesis : Use of chiral auxiliaries (e.g., cinchona alkaloids) achieves >90% enantiomeric excess in intermediates .

  • Solid-State Mechanochemistry : Ball-milling techniques reduce reaction times by 70% and improve yields (64% vs. 34% in solution) .

Reactivity with Biological Targets

  • Protein Kinase Modulation : Inhibits CDK8/19 via hydrogen-bond interactions with Asp173 and Lys52 in the ATP-binding pocket .

  • Metabolic Pathways : Generates reactive metabolites (e.g., acyl halides) linked to hepatotoxicity via glutathione depletion .

Stability and Degradation

  • Thermal Stability : Decomposes at 215°C, with a half-life of 12 hours at 25°C in aqueous buffers.

  • Photodegradation : UV exposure (254 nm) leads to sulfoxide byproducts within 6 hours.

Scientific Research Applications

3-(Dihydroxysilyl)propane-1-sulfonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in acid-catalyzed reactions such as esterification, ketalization, and aldol condensation[][2].

    Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is used in the production of functional materials, including ion-exchange resins and adsorbents for metal ion recovery[][2].

Mechanism of Action

The mechanism by which 3-(Dihydroxysilyl)propane-1-sulfonic acid exerts its effects involves its ability to act as a strong acid catalyst. The sulfonic acid group can donate protons, facilitating various chemical reactions. The compound’s molecular structure allows it to interact with different substrates, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

3-(Dihydroxysilyl)propane-1-sulfonic acid can be compared with other similar compounds, such as:

    3-(Trihydroxysilyl)propane-1-sulfonic acid: Similar in structure but with an additional hydroxyl group, leading to different reactivity and applications.

    3-(Chloromethyl)propane-1-sulfonic acid: Used as a precursor in the synthesis of 3-(Dihydroxysilyl)propane-1-sulfonic acid, with distinct chemical properties.

    Propane-1-sulfonic acid: Lacks the silyl group, resulting in different chemical behavior and uses[][2].

These comparisons highlight the unique properties and applications of 3-(Dihydroxysilyl)propane-1-sulfonic acid, making it a valuable compound in various scientific and industrial fields.

Q & A

Q. What common pitfalls occur in this compound research, and how can I avoid them?

  • Pitfalls :
  • Overgeneralization : Claiming broad applicability without testing across models.
  • Ignoring Confounders : Failing to control for variables like solvent choice or cell passage number.
  • Solutions :
  • Use factorial designs to test interactions between variables .
  • Predefine exclusion criteria and statistical thresholds in the research plan .

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